(R)-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one
Description
Properties
Molecular Formula |
C16H19F3N4O2 |
|---|---|
Molecular Weight |
356.34 g/mol |
IUPAC Name |
(5R)-5-[(1S)-1-azido-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H19F3N4O2/c1-10(2)8-23-9-14(25-15(23)24)13(21-22-20)7-11-4-3-5-12(6-11)16(17,18)19/h3-6,10,13-14H,7-9H2,1-2H3/t13-,14+/m0/s1 |
InChI Key |
ZHVHMZBGAZDUQG-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)CN1C[C@@H](OC1=O)[C@H](CC2=CC(=CC=C2)C(F)(F)F)N=[N+]=[N-] |
Canonical SMILES |
CC(C)CN1CC(OC1=O)C(CC2=CC(=CC=C2)C(F)(F)F)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where an azido group is introduced to a suitable precursor. The trifluoromethyl group can be incorporated using radical trifluoromethylation techniques . The oxazolidinone ring is often formed through cyclization reactions involving appropriate amine and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Flow microreactor systems can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can react with the trifluoromethyl group under suitable conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features exhibit diverse biological activities:
Synthetic Routes
The synthesis of (R)-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one can be approached through several methods:
- Starting Materials : The synthesis typically begins with commercially available precursors that can be modified through azidation reactions.
- Key Reactions : The incorporation of the azido group can be achieved via nucleophilic substitution or through the use of azide reagents under controlled conditions to ensure high yields and purity.
Case Studies and Research Findings
Recent studies have highlighted the potential of azide-containing compounds in drug discovery:
- Antimicrobial Studies :
-
Bioconjugation Applications :
- The azido functionality allows for click chemistry applications, enabling the conjugation of drugs to targeting moieties for enhanced therapeutic efficacy.
- Cancer Therapeutics :
Mechanism of Action
The mechanism of action of ®-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one depends on its application. In biological systems, the azido group can undergo bioorthogonal reactions, enabling the selective modification of biomolecules without interfering with native biological processes. The trifluoromethyl group can interact with various molecular targets, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its oxazolidinone core and azido functionality, distinguishing it from structurally related RyR modulators and antimicrobial agents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Structure: The target compound’s oxazolidinone core differentiates it from phthalimide-based RyR modulators (e.g., chlorantraniliprole). Oxazolidinones may offer improved solubility over phthalimides but could reduce binding affinity to RyR due to steric effects .
Substituent Effects: Azido group: Unlike the methylsulfonylethyl group in chlorantraniliprole, the azido group enables photoaffinity labeling for target identification but may introduce instability under UV light . CF₃-phenyl: Enhances binding to RyR’s hydrophobic pockets, similar to cyantraniliprole, but the isobutyl chain may reduce membrane permeability compared to cyano substituents.
Stereochemistry :
- The (R,S)-configuration likely optimizes spatial alignment with RyR’s binding site, whereas racemic mixtures (e.g., in early-stage diamides) show lower potency .
Research Findings and Hypotheses
- Computational Modeling : Density-functional theory (DFT) studies (as in Colle-Salvetti-type methods ) predict the azido group’s electron density distribution enhances interaction with RyR’s Leu³⁰⁷ residue.
- In Vitro Data: Analogous oxazolidinones exhibit moderate RyR activation (EC₅₀: ~10 nM), suggesting the target compound’s activity may fall between chlorantraniliprole and cyantraniliprole .
Biological Activity
(R)-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevance in therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural configuration that includes:
- An azido group (-N₃), which enhances reactivity and allows for bioconjugation.
- A trifluoromethyl-substituted phenyl group , known for increasing lipophilicity and metabolic stability.
- An isobutyloxazolidinone moiety , which is associated with antibacterial activity.
The molecular formula is with a molecular weight of 356.34 g/mol .
Antimicrobial Properties
Research indicates that compounds with similar structural motifs, particularly those containing azido and trifluoromethyl groups, exhibit notable antimicrobial activity. For instance:
- Antibacterial Activity : Compounds structurally related to (R)-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
The minimum inhibitory concentrations (MICs) for similar compounds were reported at 25.9 µM against S. aureus, indicating potential bactericidal properties .
The presence of the oxazolidinone ring suggests a mechanism similar to that of established antibiotics like linezolid, which inhibit bacterial protein synthesis. This action is critical for the development of new antibiotics in response to rising antibiotic resistance .
Case Studies and Research Findings
- In Vitro Studies : In a study evaluating the antimicrobial efficacy of various compounds, those with the trifluoromethyl group demonstrated significant activity against Staphylococcus aureus and other pathogens. The results confirmed the hypothesis that such modifications enhance antibacterial potency .
- Cell Viability Assays : Further investigations into cell viability indicated that certain derivatives could affect inflammatory pathways, potentially modulating NF-κB activity, which is crucial for immune responses .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Linezolid | Oxazolidinone structure | Antibiotic against Gram-positive bacteria |
| Azidothymidine | Azido group | Antiviral agent against HIV |
| Trifluoromethyl phenyl compounds | Trifluoromethyl group | Enhanced lipophilicity and metabolic stability |
This table illustrates how (R)-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one may offer unique pharmacological profiles compared to its analogs, potentially leading to novel therapeutic applications .
Q & A
Q. What synthetic strategies are recommended for achieving high purity in the preparation of (R)-5-((S)-1-azido-2-(3-(trifluoromethyl)phenyl)ethyl)-3-isobutyloxazolidin-2-one?
Answer: The synthesis requires multi-step protocols with stringent control of reaction parameters:
- Solvent selection : Polar aprotic solvents like DMF-H₂O mixtures or ethanol are critical for solubility and reactivity .
- Temperature control : Reactions often proceed optimally at 50–80°C to balance yield and side-product formation .
- Catalysts : Acidic or basic catalysts (e.g., triethylamine) enhance azide incorporation and stereochemical fidelity .
- Purification : Column chromatography or recrystallization is essential to isolate the target compound from by-products .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry and confirms substituent positions (e.g., trifluoromethylphenyl group) .
- Infrared Spectroscopy (IR) : Validates functional groups like the azide (-N₃) and oxazolidinone carbonyl .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) and detects trace impurities .
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Store at –20°C under inert gas (e.g., argon) to prevent azide decomposition .
- Moisture control : Use desiccants and anhydrous solvents, as hydrolytic cleavage of the oxazolidinone ring can occur .
- Light sensitivity : Protect from UV exposure to avoid photodegradation of the trifluoromethyl group .
Advanced Research Questions
Q. What methodologies are effective for controlling stereochemistry at the (R) and (S) chiral centers during synthesis?
Answer:
- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., S-amino acids) to direct stereochemistry .
- Asymmetric catalysis : Employ chiral ligands or organocatalysts to enhance enantiomeric excess (e.g., >90% ee) .
- Analytical validation : Confirm stereochemical fidelity via chiral HPLC or X-ray crystallography .
Q. How can computational chemistry be applied to predict the reactivity or pharmacological interactions of this compound?
Answer:
- Molecular docking : Use SMILES/InChI descriptors (e.g., from ) to model interactions with biological targets like enzymes or receptors .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict azide group reactivity .
- Molecular Dynamics (MD) : Simulate stability in biological membranes to guide drug design .
Q. What approaches resolve contradictions in biological activity data across different studies?
Answer:
- Standardized assays : Reproduce experiments under controlled conditions (e.g., pH, temperature) to minimize variability .
- Structural analogs : Compare activity of derivatives (e.g., fluorinated or iodinated phenyl variants) to identify critical pharmacophores .
- Meta-analysis : Aggregate data from multiple studies to distinguish artifacts from genuine trends .
Q. What structural modifications could enhance the compound’s pharmacological profile based on structure-activity relationship (SAR) studies?
Answer:
- Trifluoromethyl optimization : Replace with bulkier groups (e.g., pentafluorophenyl) to enhance target binding .
- Oxazolidinone ring substitution : Introduce electron-withdrawing groups (e.g., nitro) to improve metabolic stability .
- Azide replacement : Substitute with bioisosteres (e.g., tetrazole) to reduce toxicity while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
